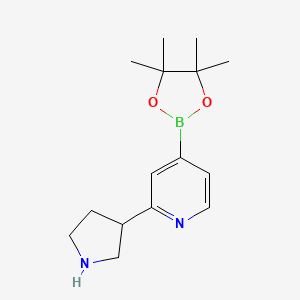

2-(Pyrrolidin-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Pyrrolidin-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that features both a pyrrolidine ring and a pyridine ring, along with a boronate ester group. Compounds like this are often of interest in organic synthesis and medicinal chemistry due to their unique structural properties and potential reactivity.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(Pyrrolidin-3-YL)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin umfasst in der Regel mehrere Schritte:

Bildung des Pyrrolidinrings: Dies kann durch Cyclisierungsreaktionen mit geeigneten Vorläufern erreicht werden.

Bildung des Pyridinrings: Pyridinringe werden oft durch Kondensationsreaktionen synthetisiert.

Einführung der Boronsäureestergruppe: Dieser Schritt beinhaltet in der Regel die Reaktion eines geeigneten Pyridinderivats mit einer Boronsäure oder einem Boronsäureester unter bestimmten Bedingungen.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für solche Verbindungen beinhalten oft die Optimierung der Synthesewege, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies kann die Verwendung von Katalysatoren, das Hochdurchsatzscreening von Reaktionsbedingungen und kontinuierliche Flusschemietechniken umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Pyrrolidinring.

Reduktion: Reduktionsreaktionen können ebenfalls auftreten und den Pyridinring möglicherweise beeinflussen.

Substitution: Sowohl der Pyrrolidin- als auch der Pyridinring können an Substitutionsreaktionen teilnehmen, die häufig durch das Vorhandensein der Boronsäureestergruppe erleichtert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile und Elektrophile.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Pyrrolidin-N-Oxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Pyridinring einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese kann diese Verbindung als Baustein für komplexere Moleküle dienen. Seine Boronsäureestergruppe macht sie besonders nützlich in Suzuki-Miyaura-Kreuzkupplungsreaktionen.

Biologie und Medizin

Verbindungen mit ähnlichen Strukturen wurden auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle, antivirale und krebshemmende Eigenschaften. Das Vorhandensein von sowohl Pyrrolidin- als auch Pyridinringen kann die Bindungsaffinität zu biologischen Zielmolekülen erhöhen.

Industrie

Im industriellen Kontext können solche Verbindungen bei der Entwicklung neuer Materialien eingesetzt werden, darunter Polymere und Pharmazeutika.

5. Wirkmechanismus

Der Wirkmechanismus von Verbindungen wie 2-(Pyrrolidin-3-YL)-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin beinhaltet oft Wechselwirkungen mit spezifischen molekularen Zielmolekülen, wie z. B. Enzymen oder Rezeptoren. Die Boronsäureestergruppe kann reversible kovalente Bindungen mit Diolen bilden, was bei der Enzyminhibition nützlich ist.

Wirkmechanismus

The mechanism of action for compounds like 2-(Pyrrolidin-3-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine often involves interactions with specific molecular targets, such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(Pyrrolidin-3-YL)pyridin: Fehlt die Boronsäureestergruppe, aber es sind der Pyrrolidin- und der Pyridinring vorhanden.

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin: Enthält die Boronsäureestergruppe, aber es fehlt der Pyrrolidinring.

Eigenschaften

Molekularformel |

C15H23BN2O2 |

|---|---|

Molekulargewicht |

274.17 g/mol |

IUPAC-Name |

2-pyrrolidin-3-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

InChI |

InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)12-6-8-18-13(9-12)11-5-7-17-10-11/h6,8-9,11,17H,5,7,10H2,1-4H3 |

InChI-Schlüssel |

MSISKCFIEQWWGV-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCNC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.